1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is a synthetic organic compound characterized by its unique structural features, including a fluorine atom and two tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid.
Protection of Functional Groups: The carboxylic acid groups are protected using tert-butyl esters to prevent unwanted reactions during subsequent steps.
Formation of the Pyrrolidine Ring: Cyclization reactions are employed to form the pyrrolidine ring structure.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Final Deprotection: The tert-butyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and specificity, while the pyrrolidine ring provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
- N-Boc-4-oxo-L-proline tert-butyl ester
Uniqueness
1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine atom can enhance metabolic stability and binding interactions, making it a valuable compound in drug design and other applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
CAS No. |
2624108-88-7 |
---|---|
Molecular Formula |
C14H22FNO5 |
Molecular Weight |
303.3 |
Purity |
95 |
Origin of Product |
United States |
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